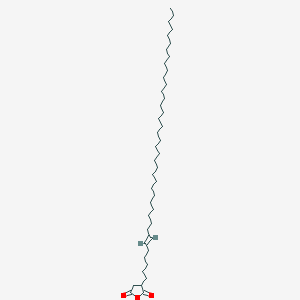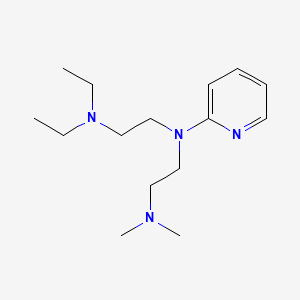
Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- is a complex organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound features additional functional groups that make it unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- typically involves multi-step organic reactions. One common method is the alkylation of pyridine with diethylaminoethyl and dimethylaminoethyl groups. The reaction conditions often require the presence of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals. It may also serve as a building block for more complex organic molecules.
Biology
In biological research, it could be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound might be explored for their potential pharmacological properties, such as acting as neurotransmitter analogs or enzyme inhibitors.
Industry
Industrially, this compound could be used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism by which Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- exerts its effects would depend on its specific application. For instance, as a ligand, it would coordinate with metal ions through its nitrogen atoms, forming stable complexes. In biological systems, it might interact with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine
- 2-Aminopyridine
- N,N-Diethyl-2-(2-pyridyl)ethylamine
Uniqueness
What sets Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- apart from similar compounds is its unique combination of functional groups, which can impart distinct chemical and biological properties. This makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
23826-82-6 |
|---|---|
Molekularformel |
C15H28N4 |
Molekulargewicht |
264.41 g/mol |
IUPAC-Name |
N'-[2-(diethylamino)ethyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C15H28N4/c1-5-18(6-2)12-14-19(13-11-17(3)4)15-9-7-8-10-16-15/h7-10H,5-6,11-14H2,1-4H3 |
InChI-Schlüssel |
GIBQIAXYYREBFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(CCN(C)C)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid](/img/structure/B13783242.png)
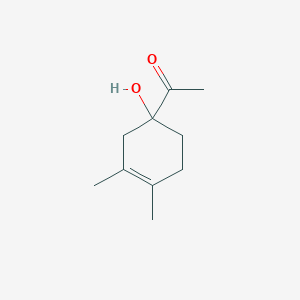
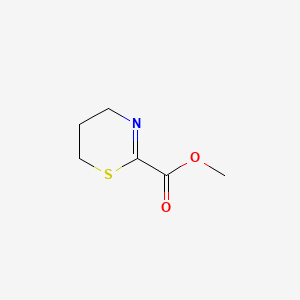
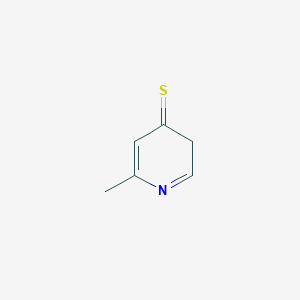
![(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane](/img/structure/B13783257.png)
![9,9-Dimethylspiro[4.5]decan-7-one](/img/structure/B13783264.png)
![(12Z)-11-methyl-1,3-diazatricyclo[6.5.1.04,14]tetradeca-2,4,8(14),12-tetraene](/img/structure/B13783265.png)
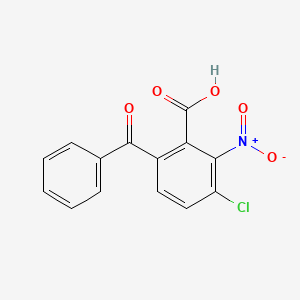
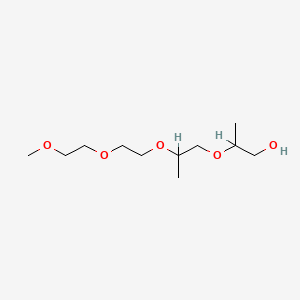
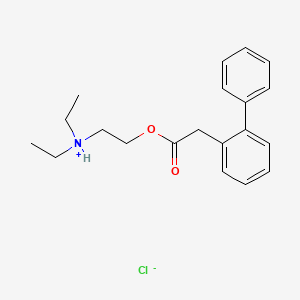
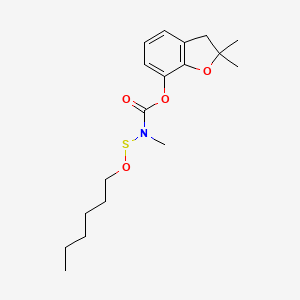
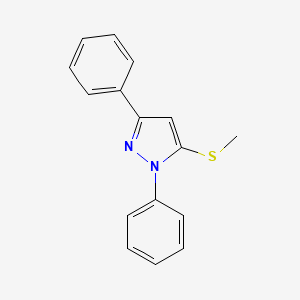
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
